molecular formula C5H2BrN3 B037936 5-Bromopyrimidine-4-carbonitrile CAS No. 114969-66-3

5-Bromopyrimidine-4-carbonitrile

Cat. No. B037936
CAS RN: 114969-66-3
M. Wt: 183.99 g/mol
InChI Key: NVDDWOVFQZUEGS-UHFFFAOYSA-N
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Description

5-Bromopyrimidine-4-carbonitrile is a chemical compound with the empirical formula C5H2BrN3 . It is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, and agrochemicals .


Synthesis Analysis

The synthesis of 5-Bromopyrimidine-4-carbonitrile involves rapid nucleophilic displacement reactions of 5-bromopyrimidine with nucleophiles under microwave irradiation . It undergoes direct metallation with lithium diisopropylamide to yield 4-lithio-5-bromopyrimidine .


Molecular Structure Analysis

The molecular structure of 5-Bromopyrimidine-4-carbonitrile consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. One of the carbon atoms is substituted with a bromine atom and another carbon atom is substituted with a nitrile group .


Chemical Reactions Analysis

5-Bromopyrimidine-4-carbonitrile can undergo various chemical reactions. For instance, it can participate in rapid nucleophilic displacement reactions with nucleophiles under microwave irradiation . It can also undergo direct metallation with lithium diisopropylamide to yield 4-lithio-5-bromopyrimidine .


Physical And Chemical Properties Analysis

5-Bromopyrimidine-4-carbonitrile is a solid compound . Other physical and chemical properties such as melting point, boiling point, density, and solubility were not found in the search results.

Scientific Research Applications

Synthesis of N-Heteroaryl Substituted 9-Arylcarbazolyl Derivatives

5-Bromopyrimidine-4-carbonitrile is used in the synthesis of N-heteroaryl substituted 9-arylcarbazolyl derivatives. This process involves a palladium-catalyzed aerobic and ligand-free Suzuki reaction .

Microwave Assisted Organic Synthesis (MAOS)

5-Bromopyrimidine-4-carbonitrile is also used in Microwave Assisted Organic Synthesis (MAOS). Specifically, it is used in the Sonogashira protocol to synthesize 5-(phenylethynyl)pyrimidine .

Rapid Nucleophilic Displacement Reactions

5-Bromopyrimidine-4-carbonitrile undergoes rapid nucleophilic displacement reactions with nucleophiles under microwave irradiation .

Direct Metallation

5-Bromopyrimidine-4-carbonitrile undergoes direct metallation with lithium diisopropylamide to yield 4-lithio-5-bromopyrimidine .

Safety And Hazards

5-Bromopyrimidine-4-carbonitrile may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Relevant Papers One relevant paper titled “Electrophilic alkylation of arenes with 5-bromopyrimidine en route to 4-aryl-5-alkynylpyrimidines” describes a new synthetic protocol for the preparation of medicinally important 4-aryl-5-alkynylpyrimidines . Another paper titled “Synthesis and bioactivity evaluation of new pyrimidinone-5-carbonitriles” discusses the synthesis of new series of pyrimidinone-5-carbonitriles and their evaluation for activities as anticancer, antibacterial, and antifungal agents .

properties

IUPAC Name

5-bromopyrimidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrN3/c6-4-2-8-3-9-5(4)1-7/h2-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVDDWOVFQZUEGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC=N1)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60551366
Record name 5-Bromopyrimidine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60551366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromopyrimidine-4-carbonitrile

CAS RN

114969-66-3
Record name 5-Bromopyrimidine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60551366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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